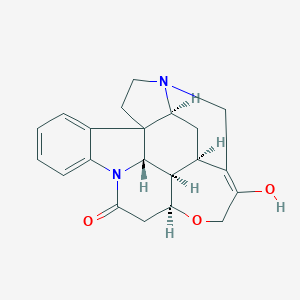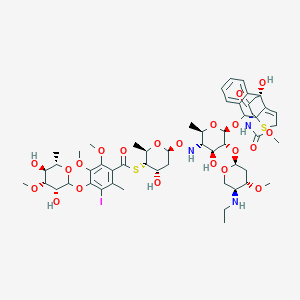
Phenylthiohydantoin-3,4-dihydroxyphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylthiohydantoin-3,4-dihydroxyphenylalanine (PTH-DOPA) is a synthetic amino acid derivative that has been widely used in scientific research for its unique properties. It is a modified form of the amino acid phenylalanine, which is a precursor to the neurotransmitter dopamine. PTH-DOPA has been studied for its ability to mimic the effects of dopamine in the brain and its potential therapeutic applications.
作用機序
Phenylthiohydantoin-3,4-dihydroxyphenylalanine acts as a dopamine agonist, meaning it binds to dopamine receptors in the brain and activates them. This leads to an increase in dopamine release and subsequent activation of downstream signaling pathways. This compound has been shown to have a similar mechanism of action to other dopamine agonists such as apomorphine and bromocriptine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increasing dopamine release, enhancing motor function, and improving cognitive performance. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using Phenylthiohydantoin-3,4-dihydroxyphenylalanine in lab experiments is its ability to mimic the effects of dopamine without the potential confounding factors associated with administering dopamine directly. This compound also has a longer half-life than dopamine, allowing for longer-term studies. However, one limitation of using this compound is its relatively low potency compared to other dopamine agonists, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving Phenylthiohydantoin-3,4-dihydroxyphenylalanine. One area of interest is the development of more potent this compound analogs that could be used in a wider range of experiments. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on dopamine signaling and its potential therapeutic applications.
合成法
Phenylthiohydantoin-3,4-dihydroxyphenylalanine is synthesized by reacting phenylthiohydantoin with 3,4-dihydroxyphenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using chromatography techniques to obtain a pure sample.
科学的研究の応用
Phenylthiohydantoin-3,4-dihydroxyphenylalanine has been used in a variety of scientific research applications, including studies on dopamine receptor function, neurotransmitter release, and Parkinson's disease. It has also been used as a tool for studying the role of dopamine in addiction and reward pathways in the brain.
特性
CAS番号 |
132828-63-8 |
|---|---|
分子式 |
C16H14N2O3S |
分子量 |
314.4 g/mol |
IUPAC名 |
(5S)-5-[(3,4-dihydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-7,9,12,19-20H,8H2,(H,17,22)/t12-/m0/s1 |
InChIキー |
BOKLBORREWQWRR-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CC(=C(C=C3)O)O |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
同義語 |
phenylthiohydantoin-3,4-dihydroxyphenylalanine PTH-DOPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)


![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)

![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)